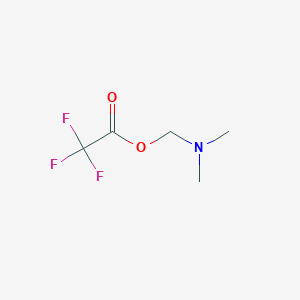
(Dimethylamino)methyl2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)methyl2,2,2-trifluoroacetate is a chemical compound with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 g/mol . It is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)methyl2,2,2-trifluoroacetate typically involves the reaction of dimethylamine with trifluoroacetic acid. One common method involves the use of bis(dimethylamino)methane and anhydrous trifluoroacetic acid . The reaction is carried out under controlled temperature conditions, often in an ice-salt bath to maintain temperatures below -10°C. The resulting solution is then heated in an oil bath at 65°C for 1.5 hours, followed by further heating at 145°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)methyl2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, dimethylamine, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)methyl2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (Dimethylamino)methyl2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The pathways involved in its action include nucleophilic substitution and radical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(Dimethylamino)methyl2,2,2-trifluoroacetate is unique due to its specific combination of a dimethylamino group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C5H8F3NO2 |
|---|---|
Molekulargewicht |
171.12 g/mol |
IUPAC-Name |
(dimethylamino)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3 |
InChI-Schlüssel |
IUYRTGIAWHGLNT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)COC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


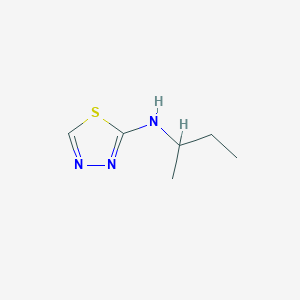
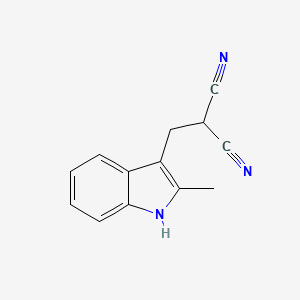
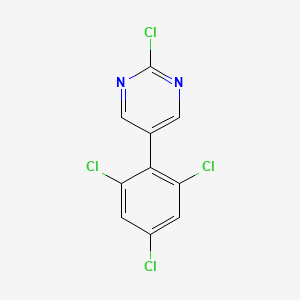
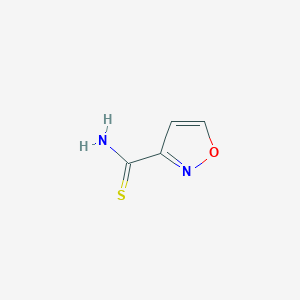

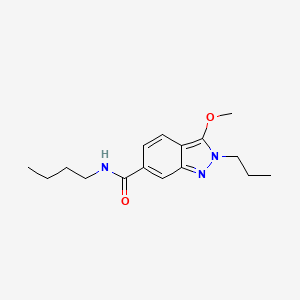
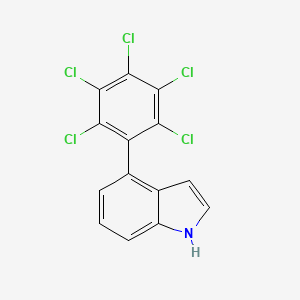
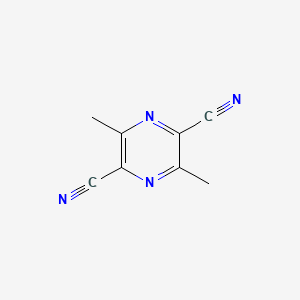
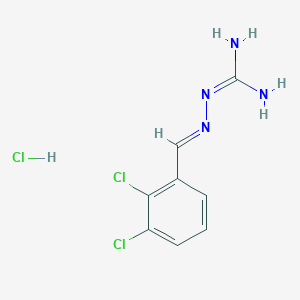
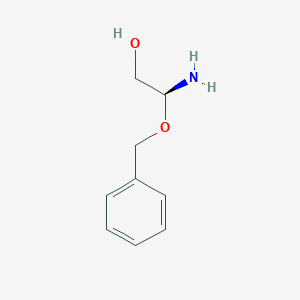
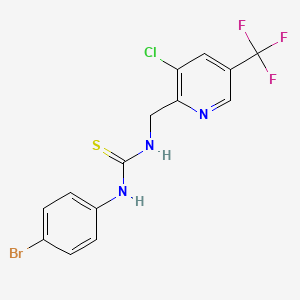
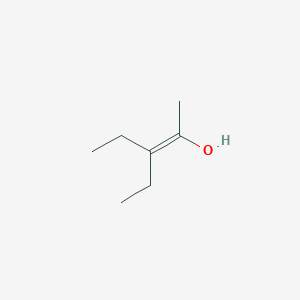
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13106958.png)
![1H-Pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B13106963.png)
